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molecular formula C15H14O3 B1397067 Methyl 2-hydroxy-2'-methyl-[1,1'-biphenyl]-4-carboxylate CAS No. 1141474-11-4

Methyl 2-hydroxy-2'-methyl-[1,1'-biphenyl]-4-carboxylate

Cat. No. B1397067
M. Wt: 242.27 g/mol
InChI Key: CNCOOZAUEOKHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202865B2

Procedure details

To a stirred solution of methyl 2-hydroxy-2′-methyl-1,1′-biphenyl-4-carboxylate (12 g, 0.05 mol) in a mixture of THF/water (150 mL:15 mL) was added lithium hydroxide (6.23 g, 0.1485 mol) in portions. After being stirred at RT for 24 h, the reaction mass was evaporated to dryness and the residue diluted with little amount of water. The aqueous phase was acidified with conc.hydrochloric acid and extracted with EtOAc. Organic layer was washed with brine solution and was dried over Na2SO4. Evaporation of the solvents afforded the title compound as a white solid (10 g, 89%). 1H NMR (DMSO-d6, 400 MHz) δ 12.72 (1H, bs), 9.78 (1H, bs), 7.50 (1H, s), 7.41-7.43 (1H, m), 7.08-7.24 (5H, m), 2.09 (3H, s). LC/MS (Method A): 227 (M−H)−. HPLC (Method B), Rt 4.09 min (purity: 99.69%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.23 g
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([C:8]([O:10]C)=[O:9])[CH:5]=[CH:4][C:3]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18].[OH-].[Li+]>C1COCC1.O>[OH:1][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][C:3]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)C(=O)OC)C1=C(C=CC=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
6.23 g
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at RT for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mass was evaporated to dryness
ADDITION
Type
ADDITION
Details
the residue diluted with little amount of water
EXTRACTION
Type
EXTRACTION
Details
hydrochloric acid and extracted with EtOAc
WASH
Type
WASH
Details
Organic layer was washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=C(C=CC(=C1)C(=O)O)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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